1-Amino-2-naphthol hydrochloride
Overview
Description
1-Amino-2-naphthol hydrochloride is an organic compound with the molecular formula C10H10ClNO. It is a derivative of naphthalene, featuring an amino group at the first position and a hydroxyl group at the second position, combined with hydrochloric acid. This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
1-Amino-2-naphthol hydrochloride is a chemical compound that primarily targets the respiratory system . It is used in various applications, including as a building block in organic synthesis .
Mode of Action
The compound undergoes condensation with methylene-substituted azaheterocycles in the presence of an oxidizing agent to yield photochromic spirooxazines . This interaction results in a change in the compound’s structure and properties, leading to its photochromic behavior.
Biochemical Pathways
It is known that the compound plays a role in the degradation of the azo dye acid orange 7 in batch anaerobic unstirred assays . This suggests that it may be involved in the metabolic pathways related to dye degradation.
Result of Action
The primary result of the action of this compound is the production of photochromic spirooxazines . These compounds have the unique property of changing color in response to light, making them useful in various applications, including photochromic lenses and security inks.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to decompose rapidly in solution, but this decomposition can largely be prevented by the addition of sodium bisulfite . Additionally, the compound’s photochromic behavior is dependent on the presence of light.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Amino-2-naphthol hydrochloride are not fully understood. It is known that it can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in a study on the degradation of the azo dye Acid Orange 7 in a batch anaerobic unstirred assay .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been reported that 1-Amino-2-naphthol, a common metabolite of Orange II and Sudan III, was capable of inhibiting cell growth
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
Temporal Effects in Laboratory Settings
It is known that the compound is unstable in solution and decomposes rapidly . This decomposition can largely be prevented by the addition of sodium bisulfite . The dry solid slowly changes and should be used within a few weeks of its preparation .
Metabolic Pathways
It is known that the compound can be obtained from β-naphthylamine and β-naphthol through the nitroso compound or an azo compound
Preparation Methods
1-Amino-2-naphthol hydrochloride can be synthesized through several methods. One common synthetic route involves the reduction of nitroso-β-naphthol in an alkaline solution using sodium hydrosulfite. The process involves dissolving nitroso-β-naphthol in sodium hydroxide, followed by the addition of sodium hydrosulfite and hydrochloric acid to precipitate the aminonaphthol . The compound can also be crystallized from hot water containing stannous chloride and hydrochloric acid to reduce atmospheric oxidation .
Chemical Reactions Analysis
1-Amino-2-naphthol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents to form different products.
Reduction: The compound can be reduced using hydrogen sulfide or sodium hydrosulfite in alkaline solutions.
Common reagents used in these reactions include sodium hydrosulfite, hydrogen sulfide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-2-naphthol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of photochromic spirooxazines and other heterocyclic compounds.
Medicine: Research on its potential medicinal properties is ongoing, although specific applications in medicine are still being explored.
Industry: It is used in the production of dyes and pigments, as well as in various organic synthesis processes.
Comparison with Similar Compounds
1-Amino-2-naphthol hydrochloride can be compared with other similar compounds, such as:
2-Naphthol:
4-Amino-1-naphthol hydrochloride: Another naphthol derivative with different positional isomerism, leading to distinct chemical properties.
The uniqueness of this compound lies in its specific reactivity and applications in the synthesis of photochromic compounds and its role in dye degradation studies.
Properties
IUPAC Name |
1-aminonaphthalen-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-6,12H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKREBCFNLUULC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883665 | |
Record name | 2-Naphthalenol, 1-amino-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | 1-Amino-2-naphthol hydrochloride | |
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CAS No. |
1198-27-2 | |
Record name | 1-Amino-2-naphthol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenol, 1-amino-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenol, 1-amino-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-1-naphthylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-AMINO-2-NAPHTHOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM2LZU54OW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1-amino-2-naphthol hydrochloride in chemical synthesis?
A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing larger heterocyclic structures like naphthoxazoles. [] These compounds find use in diverse fields, including the development of bioactive molecules, fluorescent probes, and metal ion sensors. []
Q2: How is this compound employed in the synthesis of naphthoxazoles?
A2: Researchers utilize this compound as a starting material to create a variety of 2-substituted naphthoxazole derivatives. [] This can be achieved by reacting it with carboxylic acid derivatives like acetic anhydride or benzoyl chloride. Alternatively, it can be reacted with substituted aromatic aldehydes followed by dehydrogenation using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). []
Q3: What insights have spectroscopic analyses provided into the structure of this compound and its derivatives?
A3: Techniques like Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) are crucial for characterizing this compound and its derivatives. [, ] FTIR helps identify functional groups, while NMR provides detailed information about the compound's structure and the arrangement of atoms. [, ] For instance, 1H NMR confirms the presence of specific substituents on the naphthoxazole ring, such as a methyl or phenyl group. []
Q4: Has this compound demonstrated any potential in the development of new drugs for parasitic diseases?
A4: Research suggests that this compound exhibits potent in vitro activity against adult Schistosoma mansoni worms, the parasite responsible for schistosomiasis. [] This finding is significant because it meets the World Health Organization's criteria for a lead schistosomicidal candidate, warranting further investigation into its potential as a new treatment option. []
Q5: Are there any known toxicological concerns associated with this compound?
A5: While this compound displays promising biological activities, it is crucial to acknowledge potential safety concerns. Research indicates that some azo dyes, a class of compounds structurally related to this compound, exhibit mutagenic properties. [, ] While the specific toxicological profile of this compound requires further investigation, this finding emphasizes the need for comprehensive safety evaluations during its development for any application, especially those with potential human exposure.
Q6: How do the structural features of this compound influence its biological activity?
A6: Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of any compound. Studies using 1,4-Naphthoquinone (NAPQ) derivatives, structurally similar to this compound, highlight the importance of hydroxyl and methyl group substitutions on the naphthalene ring system for antiparasitic activity. [] This knowledge can guide future research to modify the structure of this compound and potentially enhance its efficacy and safety profile.
Q7: What are the limitations of the current research on this compound, and what future directions should be explored?
A7: Despite its potential, research on this compound is still in its early stages. Most studies focus on its synthesis and in vitro activities. [, , ] To fully understand its therapeutic potential and risks, future research should prioritize:
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